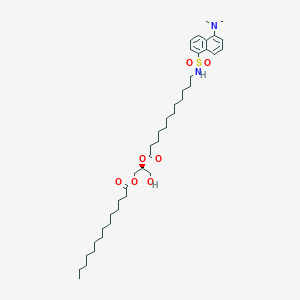

5-アセチルアミノ-2-メチル安息香酸

説明

5-Acetamido-2-methylbenzoic acid (AMBA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and contains an acetamido group at the 5-position. AMBA is a white, crystalline solid with a melting point of approximately 190°C and a boiling point of approximately 350°C. It is soluble in water and ethanol, and is relatively stable in air. AMBA is used in a variety of laboratory experiments and is widely used in the synthesis of drug compounds and other organic compounds.

科学的研究の応用

鎮痛活性

5-アセチルアミノ-2-メチル安息香酸は、潜在的な鎮痛活性について研究されてきました . この化合物の誘導体は、標的相互作用のin-vivoおよびin-silico分析で有望な結果を示しています . これは、この化合物がより良い活性とより少ない副作用を持つ新しい非ステロイド系抗炎症薬(NSAIDs)の開発に使用できることを示唆しています .

抗炎症特性

この化合物の誘導体は、カラギーナンまたはクロトン油によって誘発される浮腫形成の軽減に効果的であることがわかりました . これは、5-アセチルアミノ-2-メチル安息香酸が潜在的な抗炎症特性を持つ可能性があり、この分野のさらなる研究の対象となることを示しています .

COX-2受容体との相互作用

in-silico研究では、5-アセチルアミノ-2-メチル安息香酸誘導体は、COX-2受容体に対してより良いバイオアベイラビリティと結合親和性を示すことがわかりました . これは、この化合物が炎症と痛みに関与するCOX-2受容体を標的とする薬物の開発に使用できることを示唆しています .

薬物動態と毒性学特性

5-アセチルアミノ-2-メチル安息香酸誘導体の薬物動態と毒性学特性は、計算ツールを使用して予測されました . この種の情報は、薬物開発において重要です。なぜなら、研究者は体がどのように薬物を吸収、分布、代謝、排泄するかを理解するのに役立つからです .

誘導体の合成

この化合物は、無水物またはアシルクロリドを用いたアシル化反応の古典的な方法を使用して調製された誘導体の合成に使用されてきました

作用機序

Target of Action

The primary target of 5-Acetamido-2-methylbenzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .

Mode of Action

5-Acetamido-2-methylbenzoic acid interacts with the COX-2 receptor, potentially inhibiting its activity . This interaction can lead to a decrease in the production of prostanoids, thereby reducing inflammation .

Biochemical Pathways

The compound’s interaction with the COX-2 receptor affects the prostanoid biosynthesis pathway . By inhibiting COX-2, the compound can reduce the production of prostanoids, which are involved in various physiological processes, including inflammation, pain perception, and fever generation .

Pharmacokinetics

An in-silico study suggested that 5-acetamido-2-methylbenzoic acid derivatives have better bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of 5-Acetamido-2-methylbenzoic acid is its anti-inflammatory effect , which is achieved by inhibiting the COX-2 receptor and subsequently reducing the production of prostanoids . This can lead to a decrease in inflammation and associated symptoms such as pain .

Action Environment

The action of 5-Acetamido-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by factors such as the presence of food in the stomach, the pH of the stomach, and the individual’s metabolic rate . .

生化学分析

Biochemical Properties

5-Acetamido-2-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Studies have shown that 5-Acetamido-2-methylbenzoic acid derivatives exhibit binding affinity with COX-2 receptors, potentially leading to anti-inflammatory effects . Additionally, this compound may interact with other enzymes involved in metabolic pathways, affecting their catalytic activity and overall biochemical processes.

Cellular Effects

The effects of 5-Acetamido-2-methylbenzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Acetamido-2-methylbenzoic acid has been observed to impact the expression of genes related to inflammation and oxidative stress . It may also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 5-Acetamido-2-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s acetamido group allows it to form hydrogen bonds with target proteins, influencing their conformation and activity. In the case of COX-2, 5-Acetamido-2-methylbenzoic acid derivatives have been shown to inhibit the enzyme’s activity by binding to its active site . This inhibition reduces the production of pro-inflammatory mediators, contributing to the compound’s anti-inflammatory properties.

Temporal Effects in Laboratory Settings

The temporal effects of 5-Acetamido-2-methylbenzoic acid in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have indicated that this compound exhibits stability under various experimental conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to degradation, affecting its efficacy. Long-term studies have also shown that 5-Acetamido-2-methylbenzoic acid can induce sustained changes in cellular function, particularly in pathways related to inflammation and oxidative stress.

Dosage Effects in Animal Models

The effects of 5-Acetamido-2-methylbenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-Acetamido-2-methylbenzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetics. Additionally, 5-Acetamido-2-methylbenzoic acid may affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of 5-Acetamido-2-methylbenzoic acid within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of 5-Acetamido-2-methylbenzoic acid within tissues also determines its therapeutic potential and potential side effects.

Subcellular Localization

The subcellular localization of 5-Acetamido-2-methylbenzoic acid is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, 5-Acetamido-2-methylbenzoic acid may localize to the mitochondria, affecting mitochondrial function and energy production.

特性

IUPAC Name |

5-acetamido-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEWTGQYHKEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

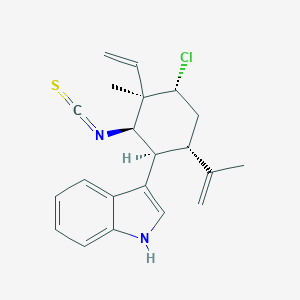

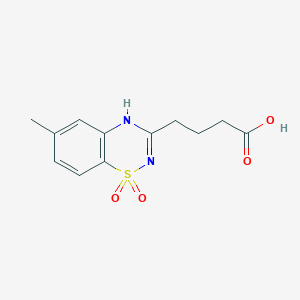

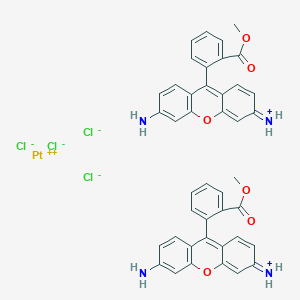

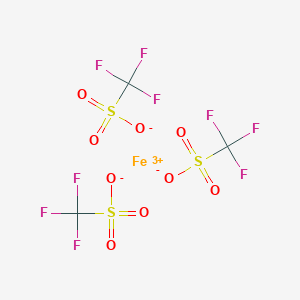

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

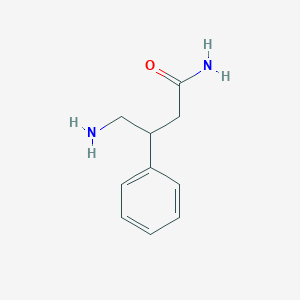

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)

![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)